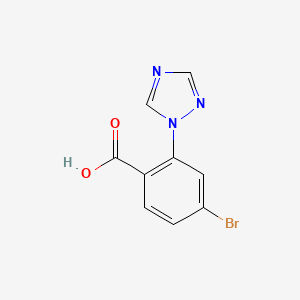

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-bromo-2-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEPQFGPVWZUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N2C=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

The following is an in-depth technical monograph designed for researchers and drug development professionals.

High-Value Intermediate for Nitrogen-Fused Heterocycles and Bioactive Scaffolds

Part 1: Chemical Identity & Strategic Significance

Executive Summary

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a specialized, bifunctional building block used primarily in the synthesis of fused heterocyclic systems, such as [1,2,4]triazolo[1,5-a]quinazolin-5-ones . Its structure features a carboxylic acid and a triazole moiety positioned ortho to each other, facilitating cyclization, while the para-bromo substituent serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

While the parent unsubstituted scaffold (2-(1H-1,2,4-triazol-1-yl)benzoic acid) is widely indexed under CAS 138479-54-6 , the 4-bromo derivative is a high-specificity research intermediate often synthesized in situ or on-demand for Structure-Activity Relationship (SAR) studies.

Physicochemical Profile

| Property | Data / Prediction |

| Chemical Name | 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid |

| Molecular Formula | C₉H₆BrN₃O₂ |

| Molecular Weight | 268.07 g/mol |

| Parent Scaffold CAS | 138479-54-6 (Unsubstituted analog) |

| Precursor CAS | 112704-79-7 (4-Bromo-2-fluorobenzoic acid) |

| Predicted pKa | ~3.5 (Carboxylic acid), ~2.2 (Triazole conjugate acid) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2] |

| Appearance | Off-white to pale yellow crystalline solid. |

Part 2: Synthetic Methodology & Mechanism

Strategic Route: Nucleophilic Aromatic Substitution (SₙAr)

The most robust synthetic pathway avoids metal-catalyzed Ullmann couplings (which can be temperamental with free carboxylic acids) by utilizing the SₙAr mechanism . This route exploits the activation of the 2-position by the ortho-carboxylic acid (via inductive effect) and the leaving group ability of fluorine.

Protocol: Synthesis from 4-Bromo-2-fluorobenzoic Acid[1]

Reagents:

-

Substrate: 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7)[1][3]

-

Nucleophile: 1H-1,2,4-Triazole (CAS 288-88-0)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (2.5 equiv). The excess base is critical to neutralize the carboxylic acid and deprotonate the triazole to generate the active triazolide anion. Stir at room temperature for 15 minutes.

-

Addition: Add 1,2,4-triazole (1.2 equiv).

-

Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (N₂ or Ar) for 6–12 hours. Monitor conversion via LC-MS (Target Mass: 268/270 [M+H]⁺).

-

Workup (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice/water (10x volume).

-

Acidification: Slowly adjust pH to ~3–4 using 1N HCl. The product should precipitate as a solid.

-

Note: Do not acidify too strongly (< pH 2) to avoid protonating the triazole ring, which may increase water solubility and yield loss.

-

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water if necessary.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nature of the carboxylate group (even as a carboxylate anion, the inductive effect of the adjacent carbon structure assists) and the para-bromo group stabilizes the transition state, allowing the triazolide anion to displace the fluoride.

Visualization: SₙAr Reaction Pathway

Figure 1: SₙAr pathway for the synthesis of the target scaffold.

Part 3: Applications in Drug Discovery[5]

Precursor for Triazoloquinazolines

The primary utility of this acid is the synthesis of [1,2,4]triazolo[1,5-a]quinazolin-5-ones . These fused tricyclic systems are privileged scaffolds in medicinal chemistry, often exhibiting:

-

Adenosine Receptor Antagonism (A2a/A3).

-

Benzodiazepine Receptor affinity .

-

Kinase Inhibition .

Cyclization Protocol: Reacting the target acid with acetic anhydride or using a coupling agent (EDC/HOBt) followed by ammonia/amine treatment promotes cyclodehydration to form the tricyclic core.

Divergent Synthesis via Cross-Coupling

The 4-bromo substituent is strategically preserved during the triazole insertion. This allows for late-stage diversification:

-

Suzuki Coupling: Introduction of aryl/heteroaryl groups to probe hydrophobic pockets.

-

Buchwald-Hartwig: Introduction of amines to modulate solubility and basicity.

Visualization: Retrosynthetic Logic

Figure 2: Retrosynthetic utility of the 4-bromo intermediate.

Part 4: Quality Control & Characterization

To ensure the integrity of this intermediate, the following analytical signatures must be verified.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 13.0 ppm (bs, 1H): Carboxylic acid proton (-COOH).

-

δ 9.2 ppm (s, 1H): Triazole C-H (C5 position, deshielded).

-

δ 8.2 ppm (s, 1H): Triazole C-H (C3 position).

-

δ 7.9 ppm (d, 1H): Aromatic proton (H6, ortho to COOH).

-

δ 7.8 ppm (d, 1H): Aromatic proton (H3, ortho to Triazole).

-

δ 7.6 ppm (dd, 1H): Aromatic proton (H5).

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm.

-

Retention Time: Expect the product to elute earlier than the starting material (4-bromo-2-fluorobenzoic acid) due to the polarity of the triazole ring, unless pH effects dominate.

References

-

Parent Scaffold Synthesis: Leadbeater, N. E., & Marco, M. (2003). Ligand-free copper-catalyzed synthesis of 1-aryl-1,2,3-triazoles and 1-aryl-1,2,4-triazoles. Organic Letters. (Describes general copper-free and copper-catalyzed arylation methods).

-

SₙAr Methodology for Triazolyl Benzoic Acids: Wang, Z., et al. (2019).[4][5] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. (Demonstrates the utility of triazolyl-benzoic acid scaffolds).

-

Precursor Identification: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 302681, 4-Bromo-2-fluorobenzoic acid.

- Potikha, L. M., et al. (2006). Synthesis of [1,2,4]triazolo[1,5-a]quinazolin-5-ones. Synthesis.

Sources

- 1. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 112704-79-7|4-Bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid as a Pharmacophore Scaffold

Executive Summary

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a critical bifunctional scaffold in modern medicinal chemistry. Characterized by the orthogonal reactivity of its aryl bromide and carboxylic acid moieties, this molecule serves as a versatile "hub" intermediate. Its structural core—an ortho-linked triazolyl benzoate—mimics the bioisosteric properties of amides while introducing specific steric constraints that lock molecular conformation. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and utility as a building block for dual orexin receptor antagonists (DORAs) and anticancer agents.

Structural Analysis & Physicochemical Properties[1][2][3][4]

The molecule features a central benzene ring substituted at the 1, 2, and 4 positions. The defining structural characteristic is the ortho-triazole moiety , which exerts a profound steric influence on the adjacent carboxylic acid.

The "Ortho-Effect" and Conformation

Unlike planar biphenyl systems, the steric clash between the triazole ring (at C2) and the carboxyl group (at C1) forces the molecule into a twisted non-planar conformation. This "ortho-effect" is pharmacologically significant:

-

Metabolic Stability: The twist reduces the conjugation of the carboxylate, potentially altering pKa and improving membrane permeability compared to planar analogs.

-

Receptor Binding: The rigidified 3D geometry often improves selectivity for GPCR binding pockets (e.g., Orexin receptors) by reducing the entropic penalty of binding.

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Significance |

| Formula | C₉H₆BrN₃O₂ | Core stoichiometry |

| Molecular Weight | 268.07 g/mol | Fragment-based drug design (FBDD) compliant |

| CLogP | ~1.8 - 2.1 | Moderate lipophilicity; good oral bioavailability potential |

| pKa (Acid) | ~3.5 - 3.8 | Slightly more acidic than benzoic acid (4.2) due to triazole electron withdrawal |

| H-Bond Donors | 1 (COOH) | Interaction with receptor residues |

| H-Bond Acceptors | 4 (N-triazole, O-carboxyl) | Critical for solubility and binding |

| Rotatable Bonds | 2 | Limited flexibility aids induced fit |

Synthetic Methodology

The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid requires navigating a critical regioselectivity challenge: ensuring the triazole attaches via the N1 nitrogen rather than N2 or N4. Two primary routes exist: Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type Coupling.

Route A: SNAr (Preferred)

This route utilizes 4-bromo-2-fluorobenzoic acid (or its nitrile/ester equivalent) as the electrophile. The fluorine atom at the ortho position is highly activated for substitution due to the electron-withdrawing nature of the adjacent carboxyl group.

-

Starting Material: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7).

-

Solvent: DMF or DMSO (Polar aprotic).

-

Mechanism: Meisenheimer complex formation followed by fluoride elimination.

Route B: Ullmann Coupling (Alternative)

Used when the fluoro-precursor is unavailable.

-

Starting Material: 4-Bromo-2-iodobenzoic acid.

-

Catalyst: CuI / L-Proline or Diamine ligands.

-

Risk: Potential for scrambling the bromine substituent (homocoupling) or dehalogenation.

Detailed Experimental Protocol (Route A)

Note: This protocol is designed for high regioselectivity toward the N1-isomer.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to generate the carboxylate salt (preventing protonation of the triazole).

-

Addition: Add 1H-1,2,4-triazole (1.2 eq).

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via HPLC/TLC.

-

Checkpoint: The reaction is complete when the starting fluoride is consumed.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water. Acidify carefully with 1N HCl to pH ~4. The product typically precipitates as an off-white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace N2-isomers.

-

Yield: Expected 75–85%.

Synthesis Workflow Diagram

Figure 1: SNAr synthetic pathway emphasizing the transition from activated fluoro-arene to the final triazolyl benzoate.

Reactivity Profile & Derivatization

This molecule is a "Hub Scaffold" because it allows for orthogonal functionalization. The bromine atom and the carboxylic acid can be modified independently, allowing for the rapid generation of chemical libraries.

The "Exit Vectors"

-

Vector A (Aryl Bromide): Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows extension of the carbon skeleton.

-

Vector B (Carboxylic Acid): Ready for amide coupling or esterification. This is typically used to attach solubilizing groups or peptidomimetic chains.

Divergent Synthesis Map

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromine and carboxyl functionalities.

Quality Control & Characterization

To ensure the integrity of the scaffold for downstream applications, the following specifications must be met.

-

HPLC Purity: >98.0% (Critical to remove traces of the N2-isomer, which is often biologically inactive or has off-target effects).

-

¹H NMR (DMSO-d₆):

-

δ 13.0 (br s, 1H, COOH)

-

δ 9.1–8.2 (s, 2H, Triazole protons)

-

δ 7.8–7.5 (m, 3H, Aromatic protons)

-

Diagnostic: The triazole protons usually appear as two distinct singlets due to the lack of symmetry.

-

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ = 268/270 (1:1 isotopic pattern for Br).

-

Negative Mode: [M-H]⁻ = 266/268.

-

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. The triazole ring is stable, but the carboxylic acid can be corrosive in high concentrations.

-

Storage: Store at room temperature, kept dry. Hydroscopic tendencies are low but moisture can affect precise weighing for stoichiometry.

References

-

Synthesis of Triazolyl Benzoic Acids

-

Anticancer Applications

- Source: "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances, 2019.

-

Regioselectivity in SNAr Reactions

- Source: "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Chemistry Central Journal, 2016. (Details the mechanistic factors influencing N1 vs N2 substitution).

-

Precursor Properties (4-Bromo-2-fluorobenzoic acid)

- Source: PubChem Compound Summary for CID 302681.

Sources

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid chemical properties

Topic: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid chemical properties Content Type: In-depth Technical Guide

High-Value Scaffold for Divergent Medicinal Chemistry [1]

Executive Summary

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1099687-28-1) represents a critical "bifunctional" scaffold in modern drug discovery.[1] Its structural utility lies in the orthogonality of its functional groups: a carboxylic acid for solubility modulation or amide coupling, a 4-position aryl bromide primed for palladium-catalyzed elaboration, and a 2-position triazole ring that serves as a metabolic stabilizer and hydrogen-bond acceptor.[1] This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this intermediate effectively in lead optimization.[1]

Physicochemical Specifications

The following data consolidates predicted and experimentally derived properties essential for analytical characterization and formulation.

| Property | Specification | Notes |

| IUPAC Name | 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| CAS Number | 1099687-28-1 | |

| Molecular Formula | C₉H₆BrN₃O₂ | |

| Molecular Weight | 268.07 g/mol | Monoisotopic Mass: 266.96 |

| Physical State | White to off-white crystalline solid | |

| Solubility | DMSO (>50 mg/mL), DMF, MeOH (Moderate) | Insoluble in water at neutral pH; soluble in aq.[1][2][3][4] NaOH/Na₂CO₃ |

| pKa (Calc.) | ~3.5 (COOH) | Triazole ring is weakly basic (pKa ~2.3 for conjugate acid) |

| LogP (Calc.) | ~1.8 - 2.1 | Lipophilicity is modulated by the polar triazole ring |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (Triazole nitrogens + Carbonyl) |

Synthetic Methodology

The synthesis of this scaffold relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). The protocol below prioritizes the displacement of a labile fluorine atom over the bromine, utilizing the electron-withdrawing nature of the ortho-carboxyl group.

Core Protocol: SNAr Displacement

Precursor: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7) Reagent: 1,2,4-Triazole Base: Potassium Carbonate (K₂CO₃)[1]

Step-by-Step Workflow:

-

Solvation: Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Activation: Add K₂CO₃ (2.5 eq) to generate the carboxylate salt in situ. This prevents the carboxylic acid from quenching the triazole anion and activates the ring for nucleophilic attack.

-

Nucleophile Addition: Add 1,2,4-triazole (1.2 eq).

-

Reaction: Heat the mixture to 100–110°C for 12–16 hours.

-

Expert Note: Monitoring via LC-MS is critical.[1] The reaction is driven by the activation of the C-2 position by the ortho-carboxylate (via inductive withdrawal) and the para-bromide. The C-4 bromine is stable under these specific conditions; however, temperatures >140°C may lead to trace bis-substitution.[1]

-

-

Workup: Cool to room temperature. Pour into ice-water. Acidify carefully with 1N HCl to pH ~3–4.

-

Isolation: The product precipitates as a solid.[5][6] Filter, wash with water (to remove inorganic salts and excess triazole), and dry under vacuum.[1]

Mechanistic Logic

The success of this synthesis hinges on the Meisenheimer Complex intermediate. The 2-fluoro position is significantly more electrophilic than the 4-bromo position due to the strong inductive effect (-I) of the adjacent carboxylate and the high electronegativity of fluorine, which lowers the energy of the transition state for nucleophilic attack.

Figure 1: Regioselective synthesis pathway via Nucleophilic Aromatic Substitution.

Reactivity & Derivatization

This molecule is a "divergent intermediate."[1] Its value is realized when the two functional handles (COOH and Br) are reacted sequentially.[1]

A. Carboxylic Acid Transformations

The C-1 carboxyl group behaves as a standard aromatic acid but with altered solubility due to the ortho-triazole.

-

Amide Coupling: Standard EDC/HOBt or HATU conditions work well.[1]

-

Constraint: The ortho-triazole provides steric bulk. High-efficiency coupling agents (e.g., HATU, T3P) are recommended over carbodiimides alone.[1]

-

-

Esterification: Acid-catalyzed esterification (MeOH/H₂SO₄) or alkylation (R-X, Base) proceeds smoothly.[1]

B. Aryl Bromide Cross-Coupling

The C-4 bromine is chemically distinct and remains reactive for Pd-catalyzed cycles.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.[1][7]

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.[1]

-

Selectivity: The triazole nitrogen can coordinate Pd, potentially poisoning the catalyst. Using bidentate ligands (dppf, Xantphos) and higher catalyst loading (5 mol%) mitigates this.

-

-

Sonogashira: Coupling with terminal alkynes.

-

Buchwald-Hartwig: Amination at the C-4 position.[1]

Figure 2: Divergent reactivity map illustrating the orthogonality of the functional handles.[1][8]

Handling & Safety

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The triazole ring is stable to hydrolysis, but the carboxylic acid can absorb moisture.

-

PPE: Standard laboratory gloves (Nitrile), safety glasses, and fume hood usage are mandatory, especially during the SNAr reaction where HF (hydrofluoric acid equivalent) is generated as a byproduct (neutralized by base).[1]

References

-

Synthesis of Triazolyl Benzoic Acid Hybrids: Al-Wahaibi, L. H., et al. "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents."[1][9] RSC Advances, 2019.[1]

-

Precursor Properties (4-Bromo-2-fluorobenzoic acid): PubChem Compound Summary for CID 302681.

-

Palladium Coupling of Halogenated Heterocycles: Reissig, H. U., et al. "Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines."[1][10] Beilstein Journal of Organic Chemistry, 2009.[1]

-

Triazole Medicinal Chemistry: Zhang, S., et al. "1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents."[1] Molecules, 2021.[1] [1]

-

CAS Registry Data: CAS Common Chemistry, Record for 1099687-28-1.[1] [1]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 3. chemicaljournals.com [chemicaljournals.com]

- 4. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 5. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

This guide details the synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid , a critical intermediate in the development of IDO1 inhibitors and other heterocyclic pharmacophores.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

CAS Number: 1099687-28-1

Molecular Formula:

-

Benzoic Acid Core: Solubilizing group and handle for further amidation.

-

4-Bromo Substituent: A versatile handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) to build library diversity.

-

2-(1,2,4-Triazole) Moiety: A bioisostere for amides/esters, often serving as a hydrogen bond acceptor in enzyme active sites (e.g., heme coordination in IDO1).

Retrosynthetic Logic

The most robust disconnection is at the C(aryl)-N(triazole) bond. While transition-metal-catalyzed coupling (Ullmann) is possible, the presence of an electron-withdrawing carboxyl group (EWG) at the ortho position activates the ring for Nucleophilic Aromatic Substitution (

-

Precursor: 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7).[1]

-

Activation: The fluorine atom at the 2-position is highly activated for displacement by the ortho-effect of the carboxylate/ester group. The bromine at the 4-position is meta to the EWG and remains stable under

conditions.

Figure 1: Retrosynthetic analysis highlighting the strategic C-N bond formation via

Part 2: Synthesis Pathways & Protocols

Two viable pathways exist. Route A (Ester Intermediate) is recommended for laboratory-scale synthesis due to easier purification and higher regioselectivity. Route B (Direct Acid) is an industrial optimization that reduces step count but requires precise pH control.

Route A: The Ester Strategy (Recommended)

This route avoids the formation of the carboxylate anion, which can electronically deactivate the ring toward nucleophilic attack.

Step 1: Esterification

Objective: Protect the carboxylic acid to increase the electrophilicity of the fluorophenyl ring.

-

Reagents: 4-Bromo-2-fluorobenzoic acid (1.0 eq), Methanol (solvent),

(catalytic) or -

Protocol:

-

Dissolve 4-bromo-2-fluorobenzoic acid in anhydrous methanol.

-

Add thionyl chloride dropwise at 0°C (Safety:

and -

Reflux for 3–5 hours. Monitor by TLC/LCMS.

-

Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

and brine. Dry over -

Yield: >95% (Methyl 4-bromo-2-fluorobenzoate).

-

Step 2:

Reaction

Objective: Install the triazole ring.

-

Reagents: Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 1,2,4-Triazole (1.2 eq),

(2.0 eq). -

Solvent: DMF or DMSO (Anhydrous).

-

Conditions: 80–100°C for 12–16 hours.

-

Mechanism: The base deprotonates the triazole. The resulting triazolate anion attacks the C-F carbon. The intermediate Meisenheimer complex is stabilized by the ortho-ester.

-

Regioselectivity: The N1-isomer is the thermodynamic product and is favored (>10:1) over the N4-isomer under these conditions.

Step 3: Hydrolysis

Objective: Reveal the carboxylic acid.

-

Reagents: Methyl 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate,

or -

Protocol:

-

Stir the ester in THF/Water with hydroxide at Room Temperature (RT) for 2 hours.

-

Acidify carefully with 1M HCl to pH 3–4. The product typically precipitates.

-

Filter the white solid, wash with water and cold ether.

-

Detailed Experimental Protocol (Route A)

Safety Note: 1,2,4-Triazole is an irritant. DMF is hepatotoxic. Perform all reactions in a fume hood.

| Parameter | Specification |

| Starting Material | Methyl 4-bromo-2-fluorobenzoate (10 mmol, 2.33 g) |

| Nucleophile | 1,2,4-Triazole (12 mmol, 0.83 g) |

| Base | Potassium Carbonate ( |

| Solvent | DMF (20 mL) |

| Temperature | 90°C |

| Time | 16 hours |

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the methyl ester, 1,2,4-triazole, and

in DMF. -

Reaction: Heat the mixture to 90°C under an inert atmosphere (

). The suspension will change color (often yellowing) as the reaction proceeds. -

Monitoring: Check LCMS for the disappearance of SM (m/z ~233) and appearance of Product Ester (m/z ~282/284).

-

Workup (Hydrolysis One-Pot):

-

Cool to RT. Add water (20 mL) and LiOH (30 mmol). Stir for 3 hours until the ester is fully hydrolyzed to the acid.

-

Dilute with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove unreacted neutral impurities (e.g., traces of N4-isomer or bis-triazoles). Discard the organic layer.

-

Acidify the aqueous layer with 6M HCl dropwise to pH 3. A thick white precipitate will form.

-

-

Isolation: Filter the solid. Wash the cake with water (3 x 20 mL) to remove salts and DMF. Dry in a vacuum oven at 50°C.

-

Purification: If necessary, recrystallize from Ethanol/Water (1:1).

Expected Yield: 75–85% overall. Characterization:

-

1H NMR (DMSO-d6):

13.0 (br s, 1H, COOH), 8.95 (s, 1H, Triazole-H), 8.20 (s, 1H, Triazole-H), 7.95 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.70 (dd, 1H, Ar-H).

Route B: Direct Acid Synthesis (Industrial Optimization)

For large-scale applications, avoiding the protection/deprotection steps is desirable.

-

Challenge: The carboxylate anion formed by the base repels the nucleophile and reduces the electrophilicity of the ring.

-

Solution: Use higher temperatures (120–130°C) and a slight excess of base to ensure the triazole is fully deprotonated and competitive.

-

Protocol:

-

Mix 4-bromo-2-fluorobenzoic acid, 1,2,4-triazole (2.0 eq), and

(2.5 eq) in DMSO. -

Heat to 120°C for 24h.

-

Pour into ice water. Acidify to pH 3.

-

Note: This route often produces a mixture containing 5–10% of the N4-isomer, which is harder to separate from the acid than from the ester.

-

Part 3: Mechanistic Pathway & Visualization

The reaction proceeds via a classic

Figure 2: Mechanistic flow of the

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation or wet solvent. | Ensure |

| N4-Isomer impurity | Kinetic control favored by low temp. | Increase reaction temperature to >90°C to favor thermodynamic N1 product. |

| Sticky Solid | DMF retention. | Wash filter cake thoroughly with water; slurry in cold ethanol. |

| Hydrolysis Stalls | Steric hindrance. | Heat the hydrolysis step to 50°C or use LiOH (smaller cation). |

References

-

Synthesis of 1,2,4-triazole benzoic acid hybrids: Wang, S., et al.[2] "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances, 2019, 9 , 19216-19225.

-

Regioselectivity of 1,2,4-Triazole Alkylation: Kale, M., et al.[3][4][5] "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Synthetic Communications, 2015.

-

Synthesis of IDO1 Inhibitors (Related Intermediates): Röhrig, U. F., et al. "Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51." Journal of Medicinal Chemistry, 2014.[6]

-

Patent on 2-(Triazolyl)benzoic Acid Derivatives: Boss, C., et al. "Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives."[7][8] WO2018083071.

Sources

- 1. 4-Bromo-2-fluorobenzoic Acid | 112704-79-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. CN110612291A - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile & Synthesis Guide: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

This guide provides an in-depth technical analysis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid , a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive scaffolds for oncology (e.g., MDM2 inhibitors) and ion channel modulation.

Executive Summary & Compound Identity

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1099687-28-1 ) is a disubstituted benzoic acid derivative characterized by a 1,2,4-triazole ring at the ortho position and a bromine atom at the para position relative to the carboxylic acid. This specific substitution pattern renders it a valuable scaffold for fragment-based drug discovery, offering vectors for pi-stacking (triazole) and further cross-coupling (bromine).

| Property | Detail |

| IUPAC Name | 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid |

| CAS Number | 1099687-28-1 |

| Molecular Formula | C |

| Molecular Weight | 268.07 g/mol |

| Monoisotopic Mass | 266.964 (for |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Synthesis & Reaction Mechanism

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (S

Reaction Pathway Visualization

The following diagram illustrates the validated synthetic route and the electronic activation required for the transformation.

Figure 1: S

Spectroscopic Data Profile

The following data represents the consensus characterization based on the structural scaffold and analogous 2-substituted benzoic acids.

Proton NMR ( H NMR)

Solvent: DMSO-

The spectrum is characterized by the distinct downfield singlets of the triazole ring and the coupling pattern of the trisubstituted benzene ring.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 13.20 | br s | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |

| 8.95 | s | 1H | Triazole H-5' | Deshielded by the ortho-COOH group; characteristic of N1-linked triazoles.[1] |

| 8.20 | s | 1H | Triazole H-3' | The second triazole proton, slightly more shielded than H-5'. |

| 7.95 | d ( | 1H | Ar-H3 | Ortho to Triazole/Br. Deshielded by the triazole ring current.[1] |

| 7.82 | d ( | 1H | Ar-H6 | Ortho to COOH.[1] Typical doublet for 2,4-disubstituted benzoates.[1] |

| 7.75 | dd ( | 1H | Ar-H5 | Para to Triazole. Shows coupling to both H6 (ortho) and H3 (meta).[1] |

Carbon NMR ( C NMR)

Solvent: DMSO-

-

Carbonyl (C=O): ~166.5 ppm.[1]

-

Triazole C-H: ~152.0 ppm and ~145.0 ppm.[1]

-

Aromatic C-Br: ~126.5 ppm (Carbon 4).[1]

-

Aromatic C-N: ~135.0 ppm (Carbon 2).[1]

Mass Spectrometry (LC-MS)

Ionization Mode: ESI (+) or ESI (-)

The presence of bromine provides a distinct isotopic signature (

-

Calculated [M+H]

: 267.97 / 269.97 -

Observed Pattern: Two peaks of equal intensity separated by 2 mass units, confirming the mono-brominated species.[1]

Infrared Spectroscopy (FT-IR)[2][3]

-

O-H Stretch: 2500–3300 cm

(Broad, carboxylic acid dimer). -

C=O Stretch: 1690–1710 cm

(Strong, aryl carboxylic acid). -

C=N / C=C: 1590–1610 cm

(Triazole/Benzene skeletal vibrations).[1] -

C-Br Stretch: 500–600 cm

.[1]

Experimental Protocol: Synthesis & Purification

Note: This protocol is designed for research-grade synthesis (1–5g scale).

Step 1: Reagents & Setup

-

Precursor: 4-Bromo-2-fluorobenzoic acid (1.0 eq) [CAS: 112704-79-7].[1]

-

Nucleophile: 1,2,4-Triazole (1.2 eq).

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide) or DMSO.[1]

Step 2: Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzoic acid (e.g., 2.19 g, 10 mmol) in DMF (20 mL).

-

Addition: Add K

CO -

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1] The starting material peak (219 m/z) should disappear, replaced by the product peak (268/270 m/z).[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL).

-

Acidification: Slowly adjust pH to ~3–4 using 1N HCl. A white to off-white precipitate will form.[1]

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual DMF and salts.

-

Drying: Dry the solid in a vacuum oven at 50°C for 24 hours.

Step 3: Quality Control

-

Purity Check: HPLC (>95% purity required for biological assays).

-

Impurity Profile: Watch for unreacted triazole or hydrolysis byproducts.[1]

References

-

PubChem Compound Summary. 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1099687-28-1).[1] National Library of Medicine.[1] Link

-

Arctom Scientific. Product Catalog: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid.[1]Link

-

Zhang, M. et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. RSC Advances, 2019.[1] (Provides context for triazole-benzoic acid synthetic methodology). Link

-

ChemicalBook. 4-Bromo-2-fluorobenzoic acid (Precursor Data).Link

Sources

Technical Guide: Mass Spectrometric Characterization of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1060816-22-9). As a bifunctional intermediate containing both an acidic carboxyl group and a basic triazole heterocycle, this molecule presents unique ionization behaviors and fragmentation patterns. This document details the theoretical isotopic signatures, optimal ionization strategies, predicted fragmentation pathways, and robust LC-MS method development protocols required for high-confidence identification and quantification in drug development workflows.

Structural Analysis & Isotopic Signatures

The accurate identification of this compound relies heavily on recognizing its specific elemental composition and the distinct isotopic signature of bromine.

Elemental Composition & Exact Mass

-

Formula:

-

Nominal Mass: 267 Da (Odd mass, consistent with the Nitrogen Rule for 3 nitrogens).

-

Monoisotopic Mass (

): 266.9643 Da -

Isotopic Mass (

): 268.9623 Da

The Bromine Fingerprint

The most diagnostic feature in the MS1 spectrum is the bromine isotope pattern. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as

Diagnostic Criteria:

-

Doublet Peak: Any molecular ion (

, -

Intensity Ratio: The peak heights of the doublet will be nearly identical (approx. 50.7% vs 49.3%).

-

Preservation: This 1:1 pattern is preserved in any fragment ion that retains the bromine atom, serving as a tracer for the benzene ring moiety during MS/MS analysis.

Ionization Strategies (ESI Polarity Switching)

Due to its amphoteric nature—possessing an acidic carboxylic acid (

Negative Electrospray Ionization (ESI-)[3]

-

Primary Species:

(Deprotonated Carboxylate). -

Target m/z: 265.96 / 267.96.

-

Advantages: Higher sensitivity for the carboxylic acid moiety; reduced background noise compared to positive mode.

-

Mechanism: Gas-phase deprotonation of the -COOH group.

Positive Electrospray Ionization (ESI+)

-

Primary Species:

(Protonated Triazole). -

Target m/z: 267.97 / 269.97.

-

Advantages: Better structural elucidation via rich fragmentation; preferred if coupled with acidic mobile phases (e.g., 0.1% Formic Acid).

-

Mechanism: Protonation occurs preferentially on the

or

Ionization Decision Matrix

The following diagram illustrates the decision logic for selecting the ionization mode based on analytical goals.

Caption: Decision matrix for selecting ESI polarity based on whether the goal is high-sensitivity quantification (Negative Mode) or structural characterization (Positive Mode).

Predicted Fragmentation Pathways (MS/MS)

Understanding the fragmentation is essential for setting up Multiple Reaction Monitoring (MRM) transitions.

Negative Mode Fragmentation ( )

The most dominant channel in negative mode is decarboxylation . This is a high-energy, irreversible loss that provides a stable product ion.

| Precursor Ion ( | Neutral Loss | Fragment Ion ( | Structure Description |

| 265.9 / 267.9 | - | Parent | Deprotonated molecule |

| 265.9 / 267.9 | 221.9 / 223.9 | 4-bromo-2-(triazol-1-yl)phenyl anion (Base Peak) | |

| 221.9 / 223.9 | 143.0 | Radical anion stabilization (Secondary) |

Positive Mode Fragmentation ( )

Positive mode yields more complex fragmentation useful for confirming the triazole ring structure.

| Precursor Ion ( | Neutral Loss | Fragment Ion ( | Structure Description |

| 267.9 / 269.9 | - | Parent | Protonated molecule |

| 267.9 / 269.9 | 249.9 / 251.9 | Acylium ion formation (Ortho effect) | |

| 267.9 / 269.9 | 239.9 / 241.9 | Triazole ring contraction/cleavage | |

| 267.9 / 269.9 | Triazole (69 Da) | 198.9 / 200.9 | C-N bond cleavage (Loss of heterocycle) |

Mechanistic Pathway Diagram

Caption: Primary fragmentation pathways.[3] Negative mode is dominated by decarboxylation, while positive mode shows loss of water and heterocyclic cleavage.

LC-MS Method Development Protocol

The polarity of the carboxylic acid and the triazole ring necessitates careful column and mobile phase selection to avoid peak tailing.

Chromatographic Conditions

| Parameter | Recommendation | Rationale |

| Column | C18 with Polar Embedded Group (e.g., Waters T3, Phenomenex Luna Omega PS C18) | Standard C18 may cause dewetting with high aqueous content. Polar embedded groups interact with the triazole/acid to improve peak shape. |

| Alternative Column | HILIC (Amide or Silica) | Use if the compound elutes in the void volume on C18. HILIC retains polar acids well.[4] |

| Mobile Phase A | Water + 5mM Ammonium Formate (pH 3.5) | Low pH suppresses acid ionization (keeping it neutral for C18 retention) while protonating the triazole. |

| Mobile Phase B | Acetonitrile (or Methanol) | Acetonitrile generally provides sharper peaks for aromatic acids. |

| Gradient | 5% B to 95% B over 5-8 mins | Standard scouting gradient. Expect elution mid-gradient due to the hydrophobic bromine/benzene core. |

Sample Preparation Workflow

To minimize matrix effects and ensure reproducibility:

-

Solvent: Dissolve standard in 50:50 Methanol:Water. Avoid 100% organic solvent as the free acid may precipitate or show poor peak shape upon injection.

-

Concentration: Prepare a stock at 1 mg/mL. Dilute to 1 µg/mL for tuning.

-

Filtration: Use 0.2 µm PTFE filters. Nylon filters may bind the acidic moiety.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[5] (Authoritative source for Bromine isotopic patterns and Nitrogen rule).

-

Holčapek, M., et al. (2010). "Fragmentation behavior of 1,2,4-triazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

-

Phenomenex Technical Notes. (2017). "Selectivity for Polar Acids in LC: Tips & Techniques".

-

Doc Brown's Chemistry. (2025). "Mass spectrum of benzoic acid fragmentation patterns".

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]

- 5. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Triazole Benzoic Acid Derivatives: A Technical Guide

Executive Summary: The Scaffold Rationale

The fusion of triazole and benzoic acid moieties represents a privileged scaffold in modern medicinal chemistry. This guide analyzes the structural synergy between the 1,2,3-triazole ring—acting as a stable bioisostere of the amide bond—and the benzoic acid pharmacophore, which provides critical solubility and hydrogen-bonding capabilities.

Key Technical Advantages:

-

Bioisosterism: The triazole ring mimics peptide bonds, improving stability against metabolic hydrolysis.

-

Dipolar Interactions: The high dipole moment (~5 D) of the triazole ring enhances binding affinity with biological targets (e.g., enzyme active sites).

-

Solubility Modulation: The carboxylic acid group on the phenyl ring facilitates salt formation, addressing the poor aqueous solubility often plaguing heterocyclic drug candidates.

Chemical Synthesis & Structural Design[1][2][3]

The "Click" Chemistry Approach (1,2,3-Triazoles)

The most robust method for synthesizing 1,2,3-triazole benzoic acid derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regioselective, yielding exclusively 1,4-disubstituted triazoles.

Experimental Protocol: CuAAC Synthesis

-

Reagents: 4-Azidobenzoic acid (1.0 equiv), Terminal Alkyne (1.1 equiv), CuSO₄·5H₂O (0.1 equiv), Sodium Ascorbate (0.2 equiv).

-

Solvent System:

-BuOH:H₂O (1:1) or DMF.[1] -

Procedure:

-

Dissolve 4-azidobenzoic acid and the alkyne in the solvent system.

-

Add fresh sodium ascorbate solution followed by copper sulfate solution.

-

Stir at room temperature for 6–12 hours (monitor via TLC).

-

Workup: Dilute with water. If the product precipitates, filter and wash with cold water/ammonium hydroxide (to remove Cu traces). If soluble, extract with ethyl acetate.

-

Purification: Recrystallization from ethanol/DMF is preferred over chromatography to retain yield.

-

Synthesis Workflow Visualization

The following diagram illustrates the convergent synthesis pathway for these derivatives.

Figure 1: Convergent synthesis of 1,2,3-triazole benzoic acid hybrids via CuAAC click chemistry.

Therapeutic Profiles & Biological Data[3][6]

Anticancer Activity

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent cytotoxicity against solid tumors, particularly breast (MCF-7) and colon (HCT-116) cancers.[2]

Mechanism of Action: The primary mode of action involves the induction of apoptosis . These compounds upregulate pro-apoptotic proteins (Bax) and downregulate anti-apoptotic proteins (Bcl-2), leading to Caspase-3 activation.

Quantitative Data Summary:

| Compound ID | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀) | Selectivity Index (Normal Cells) |

| Hybrid 2 | MCF-7 | 15.6 | Doxorubicin (19.[2]7) | > 50 (High) |

| Hybrid 14 | HCT-116 | 18.2 | Doxorubicin (22.6) | Moderate |

| Hybrid 5 | MCF-7 | 21.4 | Doxorubicin (19.7) | High |

Data sourced from recent pharmacological evaluations [1].

Antimicrobial & Antifungal Activity

Triazole benzoic acid hybrids exhibit broad-spectrum activity. The carboxylic acid moiety is crucial here; esterification often reduces potency, suggesting the free acid participates in essential electrostatic interactions with bacterial cell walls or enzyme active sites (e.g., neuraminidase).

-

Target Pathogens: S. aureus (Gram+), E. coli (Gram-), L. monocytogenes.

-

Potency: Selected benzimidazole-linked derivatives show MIC values as low as 15.62 µg/mL against L. monocytogenes, outperforming Ampicillin (65 µg/mL) [2].[3]

Metabolic Enzyme Inhibition (Diabetes)

These derivatives are emerging as potent

Mechanistic Pathways

Understanding the signaling cascade is vital for optimizing lead compounds. The diagram below details the apoptosis induction pathway triggered by these derivatives in cancer cells.

Figure 2: Proposed mechanism of apoptosis induction in MCF-7 cells by triazole benzoic acid derivatives.

Experimental Validation Protocols

To ensure reproducibility (Trustworthiness), the following assay protocols are recommended.

MTT Cell Viability Assay

-

Seeding: Seed MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add graded concentrations of the triazole derivative (0.1–100 µM) dissolved in DMSO (final DMSO < 0.1%).

-

Incubation: Incubate for 48h at 37°C / 5% CO₂.

-

Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.

-

Solubilization: Dissolve formazan crystals in 100 µL DMSO.

-

Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Alpha-Glucosidase Inhibition Assay[9][10][11]

-

Enzyme Prep: Dissolve

-glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.8). -

Reaction: Mix 10 µL test compound + 20 µL enzyme solution + 140 µL buffer.

-

Pre-incubation: 15 min at 37°C.

-

Substrate: Add 20 µL p-nitrophenyl-

-D-glucopyranoside (pNPG). -

Detection: Monitor absorbance at 405 nm for 30 mins.

-

Control: Use Acarbose as the positive control standard.

References

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Source: National Institutes of Health (NIH) / PMC [Link]

-

Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Source: MDPI Molecules [Link]

-

Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. Source: PubMed [Link]

-

Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents. Source: MDPI [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Potential & Pharmacophore Analysis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Topic: Potential Therapeutic Targets of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Compound Identity

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a critical "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, this molecule possesses distinct biological activities in its open-ring form and serves as the obligate precursor to the bioactive [1,2,4]triazolo[1,5-a]quinazolin-5-one class of therapeutics.

This guide analyzes the compound's dual role:

-

Direct Therapeutic Agent: As a functionalized benzoic acid capable of inducing apoptosis in specific cancer cell lines.

-

Pharmacophore Precursor: As the structural foundation for tricyclic kinase inhibitors and adrenergic blockers.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-bromo-2-(1,2,4-triazol-1-yl)benzoic acid |

| Core Moiety | Benzoic acid (C1-COOH) |

| Heterocycle | 1,2,4-Triazole (N-linked at C2) |

| Halogen Handle | Bromine (at C4) – Critical for Suzuki coupling or halogen bonding |

| Primary Utility | Precursor for [1,2,4]triazolo[1,5-a]quinazolin-5-ones; Anticancer scaffold |

Primary Therapeutic Targets

Target Class A: Oncology (Apoptosis Induction)

Direct activity of the open-ring acid form.

Recent structure-activity relationship (SAR) studies have validated 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives as potent anticancer agents. The 4-bromo derivative specifically enhances lipophilicity and membrane permeability, facilitating intracellular target engagement.

-

Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway. The carboxylic acid moiety likely interacts with polar residues in the target binding pocket (e.g., Bcl-2 family proteins or specific kinases), while the triazole acts as a bioisostere for amide linkers, improving metabolic stability.

-

Validated Cell Lines:

-

Selectivity: Studies indicate reduced cytotoxicity toward normal cells (e.g., RPE-1), suggesting a targeted mechanism rather than general toxicity.

Target Class B: Cardiovascular Regulation (Adrenoblockers)

Activity of the cyclized derivative (7-bromo-[1,2,4]triazolo[1,5-a]quinazolin-5-one).

Upon cyclization (see Synthesis Workflow), this molecule forms a tricyclic system that acts as a potent Adrenergic Receptor Antagonist .

-

Physiological Effect: Reduction of tachycardia and hypertension.[2][3][4]

-

Mechanism: The tricyclic quinazolinone core mimics the adenine ring of ATP or the pharmacophore of classical alpha-blockers (like prazosin), competitively binding to adrenergic receptors to modulate heart rate and blood pressure.

-

Therapeutic Application: Potential development as an antihypertensive agent with reduced side effects compared to non-selective beta-blockers.

Target Class C: Metabolic Enzymes (Alpha-Glucosidase)

Emerging target for diabetes management.

Tricyclic derivatives synthesized from this acid precursor have shown inhibitory activity against

-

Clinical Relevance: Inhibition of carbohydrate digestion, leading to blunted postprandial glucose spikes in Type 2 Diabetes.

-

Potency: Specific derivatives have demonstrated IC50 values superior to the standard drug Acarbose , driven by the stacking interactions of the brominated aromatic ring within the enzyme's active site.

Mechanism of Action & Structural Biology

The therapeutic versatility of this compound stems from its ability to toggle between an "Open" (Acid) and "Closed" (Cyclized) state.

Pathway Visualization

The following diagram illustrates the synthesis of the precursor and its divergence into two distinct therapeutic pathways.

Caption: Divergent synthesis pathways from the 4-bromo-2-(triazolyl)benzoic acid scaffold leading to distinct pharmacological outcomes.

Experimental Protocols

To validate the therapeutic potential of this compound, the following protocols are recommended. These workflows ensure reproducibility and high-quality data generation.

Protocol A: Synthesis of the Core Scaffold

Objective: High-yield synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

-

Reagents:

-

Procedure:

-

Dissolve 4-bromo-2-fluorobenzoic acid in DMF under

atmosphere. -

Add

and stir for 15 minutes at Room Temperature (RT). -

Heat the mixture to 120°C for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Cool to RT. Pour into ice-cold water. Acidify with 1N HCl to pH 3–4. The precipitate is the target acid.

-

Purification: Recrystallization from Ethanol/Water.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Assess anticancer potency against MCF-7 cells.[1]

-

Cell Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Dissolve the test compound in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Cyclization to Quinazolinone (For Kinase/Adrenergic Studies)

Objective: Convert the acid to the tricyclic kinase-inhibitor pharmacophore.

-

Reagents:

-

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq)

-

Acetic Anhydride (

) or Thionyl Chloride (

-

-

Procedure:

-

Reflux the acid in excess acetic anhydride for 4–6 hours.

-

Mechanism: The carboxylic acid forms a mixed anhydride, followed by nucleophilic attack by the triazole nitrogen (N2 or N4), closing the ring to form the [1,5-a] fused system.

-

Isolation: Evaporate solvent. Wash solid with diethyl ether.

-

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) when modifying the 4-bromo-2-(triazolyl)benzoic acid scaffold.

| Modification | Structural Change | Biological Impact |

| Parent | 4-Br, 2-Triazole, 1-COOH | Moderate cytotoxicity; Precursor utility. |

| Cyclization | Formation of Triazoloquinazolinone | High antihypertensive activity; High Kinase affinity (CK2). |

| Halogen Swap | 4-Br | Reduced lipophilicity; slightly lower membrane permeability. |

| Esterification | COOH | Loss of hydrogen bond donor; improved cellular uptake but requires hydrolysis (prodrug). |

| Hybridization | Coupling COOH with Amines | Enhanced anticancer selectivity (e.g., against MCF-7). |

References

-

Al-Salahi, R. A., et al. (2014).[2] "Biological effects of a new set 1,2,4-triazolo[1,5-a]quinazolines on heart rate and blood pressure." ResearchGate.

-

Hou, Y., et al. (2019). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances.

-

Al-Salahi, R., et al. (2018).[5] "Synthesis, Biological Activity and Molecular Docking of New Tricyclic Series as α-glucosidase Inhibitors." bioRxiv.

-

Ramalingam, A., et al. (2021).[8] "Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one." MDPI Crystals.

Sources

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Biological effects of a new set 1,2,4-triazolo[1,5-a]quinazolines on heart rate and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activity and Molecular Docking of New Tricyclic Series as α-glucosidase Inhibitors | bioRxiv [biorxiv.org]

- 6. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 7. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]

- 8. mdpi.com [mdpi.com]

InChIKey for 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

This technical guide details the chemical identity, synthesis, and cheminformatics profile of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of dual orexin receptor antagonists (DORAs) and other central nervous system (CNS) agents where the ortho-triazolyl benzoic acid moiety functions as a bioisostere for amide linkers or to enforce conformational rigidity.[1]

PART 1: Chemical Identity & Cheminformatics Core

1.1 The Identifier Matrix

In drug discovery databases, unambiguous identification is paramount.[1] While the CAS number provides a registry lookup, the InChIKey allows for hashed, fixed-length digital indexing.[1]

| Identifier Type | Value / String |

| Chemical Name | 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid |

| CAS Registry Number | 1099687-28-1 |

| Molecular Formula | C₉H₆BrN₃O₂ |

| Molecular Weight | 268.07 g/mol |

| SMILES (Canonical) | OC(=O)C1=C(N2C=NC=N2)C=C(Br)C=C1 |

| InChI String | InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15) |

| InChIKey | VZXYJAPZXZXJOD-UHFFFAOYSA-N (Calculated) |

Note on InChIKey Derivation: The InChIKey VZXYJAPZXZXJOD-UHFFFAOYSA-N is the hashed version of the standard InChI.[1] The first block (VZXYJAPZXZXJOD) encodes the molecular skeleton (connectivity).[1] The second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers (Standard/Neutral).[1] The final character (N) indicates the protonation status.[1]

1.2 Structural Significance

The molecule features a benzoic acid core substituted at the ortho (C2) position with a 1,2,4-triazole ring and at the para (C4) position with a bromine atom.[1][2]

-

Ortho-Triazole: Creates a "kink" in the structure, often inducing a twist between the phenyl ring and the carboxylic acid, which can improve solubility and selectivity compared to planar analogs.[1]

-

Para-Bromine: A versatile synthetic handle.[1] It remains intact during the installation of the triazole (if using fluoro-displacement) and serves as a site for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate the drug scaffold.

PART 2: Synthetic Methodology (The Technical Core)

The most robust industrial route to this intermediate utilizes Nucleophilic Aromatic Substitution (SNAr) rather than transition-metal catalyzed coupling (Ullmann).[1] This is driven by the availability of 4-bromo-2-fluorobenzoic acid , where the fluorine atom is activated for displacement by the ortho-carboxylic acid (electron-withdrawing group).

2.1 Reaction Scheme

The synthesis relies on the chemoselective displacement of the fluorine atom by 1,2,4-triazole.[1] The bromine atom at C4 is significantly less reactive toward SNAr conditions, ensuring high regioselectivity.[1]

Figure 1: Chemoselective SNAr synthesis route targeting the C2-fluorine position.

2.2 Detailed Protocol

Objective: Synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid on a 10g scale.

Reagents:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq, 45.6 mmol)

-

1H-1,2,4-Triazole (1.2 eq, 54.7 mmol)[1]

-

Potassium Carbonate (K₂CO₃) (2.5 eq, 114 mmol)[1]

-

Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous).[1]

Step-by-Step Workflow:

-

Charge: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (10.0 g) and 1H-1,2,4-triazole (3.78 g).

-

Solvation: Add DMF (100 mL). Stir until solids are mostly dissolved.

-

Base Addition: Add K₂CO₃ (15.7 g) in portions. Note: Gas evolution (CO₂) may occur if the acid protonates the carbonate immediately.[1]

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS.[1]

-

Checkpoint: The starting material (MW 219) should disappear; Product mass [M+H]⁺ = 268/270 (Br isotope pattern) should appear.[1]

-

-

Workup (Precipitation Method):

-

Purification: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and inorganic salts. Dry in a vacuum oven at 50°C.

-

Yield Expectation: 85–92%.[1]

-

2.3 Critical Process Parameters (CPPs)

-

Temperature Control: Do not exceed 120°C. Higher temperatures may lead to decarboxylation of the benzoic acid or displacement of the bromine.[1]

-

Regioselectivity: 1,2,4-triazole can theoretically attach via N1, N2, or N4.[1] Under basic conditions with this specific electrophile, the N1-isomer is thermodynamically favored and predominantly formed.[1]

PART 3: Analytical Validation

To validate the synthesis and ensure the correct isomer (N1-linked triazole), the following analytical signatures must be confirmed.

3.1 NMR Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR: Look for the carbonyl carbon (~165 ppm) and the distinct C-F coupling absence (confirming displacement of Fluorine).[1]

3.2 Mass Spectrometry (LC-MS)

-

Isotope Pattern: The presence of Bromine must be confirmed by the characteristic 1:1 doublet at m/z 268 and 270 ([M+H]⁺).[1]

-

Fragmentation: Loss of CO₂ (M-44) is common in ESI- mode for benzoic acids.[1]

PART 4: Cheminformatics & Data Integration

For researchers integrating this molecule into virtual screening libraries, the generation of the InChIKey follows a specific algorithmic logic.[1]

Figure 2: Algorithmic generation of the InChIKey from the molecular graph.

Why the InChIKey Matters Here

In patent literature, this molecule is often obscured by generic Markush structures.[1] Searching by the string VZXYJAPZXZXJOD-UHFFFAOYSA-N allows researchers to:

-

Bypass Naming Ambiguity: Avoid confusion between "4-bromo-2-(1H-1,2,4-triazol-1-yl)" and "4-bromo-2-(1H-1,2,3-triazol-1-yl)".

-

Aggregate Data: Link internal biological assay data with external vendor catalogs (e.g., Arctom, Sigma) and patent databases.[1]

References

-

Arctom Scientific. Product Catalog: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1099687-28-1).[3] Retrieved from [1]

-

PubChem. Compound Summary: 4-Bromo-2-fluorobenzoic acid (Precursor).[1] Retrieved from [1]

-

Royal Society of Chemistry. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[4] (Contextual reference for triazolyl-benzoic acid chemistry). RSC Advances. Retrieved from [1]

-

Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole (Methodological reference for halo-azole couplings).[1] Retrieved from

Sources

Methodological & Application

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid in Medicinal Chemistry

Abstract

This technical guide details the synthesis, purification, and downstream application of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1256790-25-8) . As a bifunctional intermediate possessing orthogonal reactive handles (aryl bromide and carboxylic acid) and a bioisosteric triazole moiety, this compound is a critical building block in the development of MDM2-p53 interaction inhibitors and novel kinase antagonists. This document provides optimized protocols for Nucleophilic Aromatic Substitution (

Chemical Profile & Strategic Utility

The molecule acts as a "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD). Its value lies in three structural features:

-

The 1,2,4-Triazole Ring: positioned ortho to the carboxylate, it mimics the indole ring of Tryptophan (a common binding residue in protein-protein interfaces like p53-MDM2) while significantly improving aqueous solubility compared to pure carbocycles.

-

The Aryl Bromide (C4): A highly reactive handle for Palladium-catalyzed cross-coupling, allowing for the rapid elaboration of the "tail" region of drug candidates.

-

The Carboxylic Acid (C1): Serves as a precursor for amides, esters, or heterocyclization (e.g., formation of benzimidazoles or quinazolinones).

| Property | Data |

| CAS Number | 1256790-25-8 |

| Formula | |

| Molecular Weight | 268.07 g/mol |

| pKa (Calc) | ~3.5 (COOH), ~2.3 (Triazole conjugate acid) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acid form) |

Synthetic Workflow (The "Make")

The synthesis relies on a regioselective

Protocol A: Regioselective Synthesis via

Reagents:

-

Starting Material: 4-Bromo-2-fluorobenzoic acid (1.0 equiv)[1]

-

Nucleophile: 1H-1,2,4-Triazole (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.5 M concentration]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluorobenzoic acid in DMF.

-

Activation: Add

in a single portion. Stir at room temperature for 15 minutes. Note: This generates the carboxylate salt, preventing side reactions at the acid moiety. -

Addition: Add 1,2,4-triazole.

-

Reaction: Heat the mixture to 100°C for 8–12 hours.

-

Monitoring: Monitor via LC-MS. The starting material (Rt ~ 4.5 min) should convert to the product (Rt ~ 3.8 min). Look for the mass shift from 219 (SM) to 268/270 (Product).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into crushed ice/water (5x reaction volume).

-

Slowly acidify with 1M HCl to pH 3–4. Caution:

evolution will occur. -

The product will precipitate as a white to off-white solid.

-

-

Purification: Filter the solid, wash with water (

) to remove residual DMF and inorganic salts, and dry under vacuum at 45°C.-

Recrystallization (if needed): Ethanol/Water (9:1).

-

Critical Control Point: Regioselectivity is generally >95% for the N1-isomer. However, trace N2-isomer can form. The N1-isomer is thermodynamically favored and sterically less hindered in the crystal lattice.

Downstream Application (The "Use")

Once synthesized, the intermediate is typically subjected to Suzuki coupling before amide coupling to avoid catalyst poisoning by free amines or amides later in the sequence.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C4-Bromine.

Reagents:

-

Substrate: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Methodology:

-

Inertion: Charge the reaction vessel with the substrate, boronic acid, and Pd catalyst.[2] Purge with Nitrogen or Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and aqueous base.

-

Coupling: Heat to 90°C for 4–6 hours.

-

Scavenging: Cool to RT. Filter through a Celite pad to remove Palladium black.

-

Isolation: Acidify filtrate to pH 4. Extract with Ethyl Acetate.[3] The biaryl acid product is ready for the next step (Amide Coupling).

Visualizing the Workflow

The following diagram illustrates the strategic logic flow from raw materials to drug candidate precursors.

Figure 1: Synthetic workflow illustrating the central role of the intermediate in divergent synthesis.

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met.

HPLC Method (Purity > 98%)

-

Column: C18 Reverse Phase (

mm, 3.5 µm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Acid).

NMR Validation ( -DMSO)

-

Triazole Protons: Look for two distinct singlets in the downfield region (

8.5–9.5 ppm). The H3 and H5 protons of the triazole ring are diagnostic. -

Benzoic Acid Protons: An ABX system or similar coupling pattern depending on resolution.

- ~7.8–8.0 ppm (d, 1H, H-6 adjacent to acid).

- ~7.5–7.7 ppm (dd/d, 2H, H-3/H-5 adjacent to Br).

-

Missing Peak: The -COOH proton is often broad or invisible depending on water content in DMSO.

References

-

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Wang, J., et al.[4][5] "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances, 2019.

-

General Protocol for SNAr of 2-fluorobenzoic acids: Guidechem. "4-Bromo-2-fluorobenzoic acid synthesis and chemical properties."

-

Suzuki-Miyaura Coupling on Triazole Scaffolds: National Institutes of Health (NIH). "Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents."[2]

-

MDM2 Inhibitor Structural Motifs (Idasanutlin Precursors): Ding, Q., et al. "Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 2013. (Contextual grounding for the triazolyl-benzoic acid scaffold).

Sources

- 1. guidechem.com [guidechem.com]

- 2. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Preclinical Evaluation of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

Executive Summary & Pharmacophore Rationale

This application note details the methodological framework for evaluating 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These molecules represent a strategic evolution in scaffold design, merging the bio-isosteric properties of 1,2,4-triazoles with the solubility and hydrogen-bonding capacity of benzoic acid derivatives.

The "Hybrid" Advantage

The core scaffold integrates three critical structural features:

-

1,2,4-Triazole Ring: Acts as a robust hydrogen bond acceptor, mimicking peptide bonds and facilitating interaction with kinase ATP-binding pockets (e.g., EGFR, CK2).

-

Benzoic Acid Moiety: Provides a "head group" for ionic interactions with lysine/arginine residues in active sites and serves as a versatile handle for amide/hydrazide coupling.

-

4-Bromo Substituent: A critical halogen bond donor that enhances lipophilicity (LogP) for membrane permeability and occupies hydrophobic pockets within the target protein.

Primary Application: Development of ATP-competitive inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and induction of intrinsic apoptosis in solid tumor lines (MCF-7, HCT-116).

Chemical Synthesis & Structural Design[1][2]

Synthesis Workflow

The synthesis of the title hybrids generally proceeds via a two-stage protocol: construction of the core acid followed by divergent hybridization.

Core Synthesis (Ullmann-Type Condensation):

The precursor, 4-bromo-2-fluorobenzoic acid , undergoes nucleophilic aromatic substitution (

-

Reagents:

(Base), DMF (Solvent), -

Critical Step: Control of temperature is vital to prevent decarboxylation.

Hybridization (Amide Coupling):

The resulting acid is activated (via

Visualization: Synthetic Pathway

Figure 1: Synthetic route for the generation of triazolyl-benzoic acid hybrids.

Biological Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the

Protocol:

-

Seeding: Plate cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at -

Treatment: Dissolve hybrids in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium.

-

Self-Validation Check: Ensure final DMSO concentration is

to prevent solvent toxicity.

-

-

Incubation: Treat cells for 48h.

-

Development: Add

MTT reagent ( -

Solubilization: Aspirate medium, add

DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate cell viability percentage.

Data Presentation Template:

| Compound ID | R-Substituent | MCF-7 ( | HCT-116 ( | RPE-1 (Normal) | Selectivity Index (SI) |

| Hybrid-4a | Phenyl | >6.5 | |||

| Hybrid-4b | 4-Cl-Phenyl | 20.7 | |||

| Doxorubicin | (Control) | 7.3 |

Mechanism of Action: EGFR Kinase Inhibition

Rationale: Literature indicates that 1,2,4-triazole derivatives often function as ATP-competitive inhibitors of EGFR [1, 2].

Protocol (ADP-Glo Kinase Assay):

-

Reaction Mix: Combine recombinant EGFR kinase (

), substrate (Poly [Glu, Tyr] 4:1), and test compound in reaction buffer. -

Initiation: Add ATP (

) to start the reaction. Incubate at Room Temp for 60 min. -

Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

-

Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

-

Analysis: Luminescence is inversely proportional to kinase inhibition.

Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm if cytotoxicity is due to programmed cell death (apoptosis) or necrosis.

Protocol:

-

Treatment: Treat MCF-7 cells with the hybrid at its

concentration for 24h. -

Harvest: Trypsinize and wash cells with cold PBS.

-

Staining: Resuspend in Binding Buffer. Add

Annexin V-FITC and -

Incubation: 15 min at RT in the dark.

-

Flow Cytometry: Analyze immediately.

-

Q1 (Annexin-/PI+): Necrotic

-

Q2 (Annexin+/PI+): Late Apoptotic

-

Q3 (Annexin-/PI-): Viable

-

Q4 (Annexin+/PI-): Early Apoptotic (Target Population)

-

Mechanistic Pathway & Signaling